Dodecanamide, N,N-1,2-ethanediylbis-

Description

Contextualization of N,N'-Ethylenebis(fatty amides) in Chemical Science and Industrial Applications

N,N'-Ethylenebis(fatty amides) are a class of synthetic waxes characterized by two fatty amide groups linked by an ethylene (B1197577) bridge. atamanchemicals.com A prominent and widely studied member of this family is Ethylene bis-stearamide (EBS), an organic compound derived from the reaction of ethylenediamine (B42938) and stearic acid. atamanchemicals.comwikipedia.org EBS is a hard, brittle, and waxy white solid with a high melting point, typically found in powder or bead form. atamanchemicals.comwikipedia.org

These compounds are of significant interest in chemical science and industry due to their versatile functional properties. They are widely employed as internal and external lubricants in the processing of most plastics, including ABS, PS, and PP. atamanchemicals.comatamanchemicals.com Their excellent lubricating properties reduce friction and enhance processability. atamanchemicals.comatamanchemicals.com Furthermore, N,N'-Ethylenebis(fatty amides) function as mold release agents, dispersants, slip agents, and anti-blocking agents. atamanchemicals.comatamanchemicals.com

The industrial applications of these synthetic waxes are extensive. They are used as release agents, antistatic agents, and antifoaming agents in the production of thermoplastics, wiring, and paper. atamanchemicals.comatamanchemicals.com In powder metallurgy, they serve as a lubricant to reduce inter-particle and die-wall friction during the compaction process. atamanchemicals.comatamankimya.com Other applications include use in lubricants, greases, metalworking fluids, coating products, inks, toners, and as additives in adhesives and sealants to act as anti-block and slip agents. atamanchemicals.comatamanchemicals.com The ability of these bis-amides to be incorporated directly into polymers prevents unwanted adhesion between polymer pellets or films, particularly at elevated temperatures and pressures. atamanchemicals.comatamankimya.com

Scope and Significance of Dodecanamide, N,N-1,2-ethanediylbis- in Specialized Research Areas

Dodecanamide, N,N-1,2-ethanediylbis-, also known as N,N'-Ethylenebisdodecanamide or N,N'-Ethylenebis(lauric amide), is a specific member of the ethylene bis-amide family where the fatty acid chains are derived from lauric acid. echemi.comchemicalbook.com Its chemical formula is C₂₆H₅₂N₂O₂. echemi.com

The significance of this particular compound in specialized research lies in the specific properties conferred by its C12 fatty acid chains, which differ from the longer C18 chains of the more common EBS. While sharing the general functional characteristics of the broader family, its distinct molecular weight and chain length can influence properties such as melting point, solubility, and lubricating efficiency in specific polymer systems. Research into such specific analogues is crucial for fine-tuning material properties in advanced applications. For instance, its use as a lubricant and demoulding agent is noted for various resins, including polyolefins and polyamides, where it can also act as a nucleation transparency agent, promoting a fine resin structure and thereby improving mechanical properties and transparency. atamanchemicals.com

Below is a table detailing the key physicochemical properties of Dodecanamide, N,N-1,2-ethanediylbis-.

| Property | Value |

| CAS Number | 7003-56-7 echemi.com |

| Molecular Formula | C₂₆H₅₂N₂O₂ echemi.com |

| Molecular Weight | 424.7 g/mol echemi.com |

| Melting Point | 159.7 °C echemi.comchemicalbook.com |

| Boiling Point | 603.9 °C at 760 mmHg echemi.com |

| Density | 0.904 g/cm³ echemi.com |

| Flash Point | 141.1 °C echemi.com |

| Topological Polar Surface Area | 58.2 Ų echemi.com |

| Refractive Index | 1.464 echemi.com |

This data is compiled from multiple sources. echemi.comechemi.com

Historical Evolution of Research on Ethylene Bis-Amide Analogues and Derivatives

Research into ethylene bis-amide analogues has evolved from fundamental characterization to sophisticated process control for specific industrial applications. Early studies, such as those on even carbon number fatty acid amides from C10 to C28, identified the existence of multiple crystalline phases that were stable at room temperature. google.com A 1955 report by T. Sakurai detailed irreversible phase changes in these materials, highlighting the complexity of their solid-state behavior. google.com

Later research recognized the practical implications of this polymorphism. For instance, bis-amides of fatty acids were identified as useful lubricants in the production of polymeric materials like polyvinyl chloride and as key components in defoamer compositions. google.com A significant advancement in the field was the development of processes to control and interconvert the crystalline forms of Ethylene Bis-Stearamide (EBS). It was discovered that different crystalline forms, such as the alpha and beta forms, were required for optimal performance in different applications, including paper defoaming and plastics manufacturing. google.com

This led to patented processes for producing EBS in specific, pure crystalline forms. For example, methods were established to convert the alpha crystalline form to the beta form by heating it to temperatures between 70°C and 90°C. google.com This ability to selectively produce discrete crystalline forms or controlled mixtures thereof represented a major step forward, enabling the large-scale production of bis-amides with tailored properties for specialized uses. google.com The historical trajectory of research thus demonstrates a progression from basic structural studies to applied material science focused on manipulating physical form to enhance function.

Properties

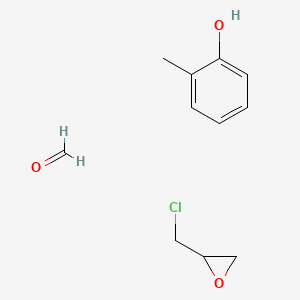

IUPAC Name |

2-(chloromethyl)oxirane;formaldehyde;2-methylphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O.C3H5ClO.CH2O/c1-6-4-2-3-5-7(6)8;4-1-3-2-5-3;1-2/h2-5,8H,1H3;3H,1-2H2;1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRYDVSRMOIMZGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1O.C=O.C1C(O1)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

68609-31-4, 29690-82-2 | |

| Details | Compound: o-Cresol-epichlorohydrin-formaldehyde copolymer | |

| Record name | Formaldehyde, polymer with 2-methylphenol, reaction products with epichlorohydrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68609-31-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Details | Compound: o-Cresol-epichlorohydrin-formaldehyde copolymer | |

| Record name | o-Cresol-epichlorohydrin-formaldehyde copolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29690-82-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

230.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow odorless solid; [Kukdo Chemical MSDS] | |

| Record name | Formaldehyde, polymer with 2-(chloromethyl)oxirane and 2-methylphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21509 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

68609-31-4, 29690-82-2 | |

| Record name | Formaldehyde, polymer with 2-methylphenol, reaction products with epichlorohydrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068609314 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Formaldehyde, polymer with 2-(chloromethyl)oxirane and 2-methylphenol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Formaldehyde, polymer with 2-methylphenol, reaction products with epichlorohydrin | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Formaldehyde, polymer with 2-(chloromethyl)oxirane and 2-methylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.775 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Formaldehyde, polymer with 2-methylphenol, reaction products with epichlorohydrin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Pathways and Methodologies for Dodecanamide, N,n 1,2 Ethanediylbis

Classic Synthetic Routes and Their Mechanistic Considerations

Traditional methods for synthesizing N,N'-ethylenebis(dodecanamide) primarily rely on direct amidation or the use of activated carboxylic acid derivatives.

The most common industrial route involves the direct condensation reaction of two equivalents of dodecanoic acid with one equivalent of ethylenediamine (B42938). beautychemical.com This reaction is typically carried out at high temperatures (often between 170-220 °C) to drive the dehydration process, forming two amide linkages and releasing two molecules of water as the sole byproduct. google.compatsnap.com

The mechanism proceeds in two main stages:

Salt Formation : At lower temperatures (around 100-105 °C), the acidic carboxylic acid group of dodecanoic acid reacts with the basic amino group of ethylenediamine to form a diammonium dicarboxylate salt intermediate. google.com

Dehydration : Upon heating to higher temperatures, this intermediate undergoes thermal dehydration. The nucleophilic nitrogen attacks the carbonyl carbon, eliminating a molecule of water to form the stable amide bond. This occurs at both ends of the ethylenediamine molecule to yield the final bis-amide product. google.com

An alternative, highly effective classic route involves the use of a more reactive dodecanoic acid derivative, such as dodecanoyl chloride. This method, often called the Schotten-Baumann reaction, is faster and proceeds at lower temperatures. The reaction between dodecanoyl chloride and ethylenediamine is rapid and exothermic. It typically requires a base to neutralize the hydrochloric acid (HCl) generated as a byproduct. While this method can produce a high-purity product, the use of hazardous reagents like thionyl chloride or oxalyl chloride to prepare the acid chloride and the generation of corrosive HCl are significant drawbacks. semanticscholar.org

| Parameter | Direct Amidation | Acid Chloride Route |

| Dodecanoic Acid Derivative | Dodecanoic Acid | Dodecanoyl Chloride |

| Co-reactant | Ethylenediamine | Ethylenediamine |

| Typical Temperature | 170-220 °C google.compatsnap.com | Room Temperature to 50 °C |

| Byproduct | Water beautychemical.com | Hydrochloric Acid (HCl) semanticscholar.org |

| Advantages | Simple process, atom economical, less hazardous waste google.com | High reactivity, fast reaction, high yield semanticscholar.org |

| Disadvantages | High energy input, potential for side reactions at high temp google.com | Use of hazardous reagents, corrosive byproduct semanticscholar.org |

To improve reaction rates and reduce the required temperature, various catalysts are employed in the direct amidation process. These catalysts facilitate the dehydration step, which is often the rate-limiting part of the synthesis.

Commonly used catalysts include:

Acid Catalysts : Simple acid catalysts like phosphoric acid and phosphorous acid have proven effective. google.com A combination of phosphoric acid and acetic anhydride (B1165640) has also been patented for this purpose, leading to high yields. google.compatsnap.com Boric acid is another simple, low-cost, and environmentally benign catalyst used for amidation reactions. semanticscholar.org

Heterogeneous Catalysts : More advanced catalytic systems have been developed to enhance efficiency and simplify purification. A notable example is a quaternary titanium phosphotungstate salt, which demonstrates excellent catalytic performance, resulting in a product with a low acid value, high yield, and high purity. google.com

Biocatalysts : Enzymes, particularly lipases like Candida antarctica lipase (B570770) B (CALB), can catalyze the amidation reaction under much milder conditions. nih.govresearchgate.net These enzymatic methods are highly specific and avoid the harsh conditions and inorganic catalysts of traditional thermal methods. researchgate.net

| Catalyst Type | Specific Example | Key Advantages |

| Acid Catalyst | Phosphoric Acid / Phosphorous Acid google.com | Low cost, effective for dehydration |

| Heterogeneous Catalyst | Quaternary Titanium Phosphotungstate google.com | High activity, high product purity, catalyst recyclability |

| Biocatalyst | Candida antarctica lipase B (CALB) nih.govresearchgate.net | Mild reaction conditions, high specificity, green process |

Novel and Sustainable Synthetic Strategies

Modern synthetic chemistry emphasizes sustainability, leading to the development of greener and more efficient methods for bis-amide production.

The development of environmentally benign synthesis methods aligns with the principles of green chemistry. Key strategies include:

Solvent-Free Synthesis : Performing the reaction without a solvent (neat) simplifies the process, reduces waste, and lowers costs. semanticscholar.org Direct heating of a mixture of dodecanoic acid, ethylenediamine, and a catalyst like boric acid is an example of a solvent-free approach. semanticscholar.org

Use of Biocatalysts : Enzymatic synthesis using lipases is a cornerstone of green amidation. nih.gov These reactions can be conducted in non-toxic, biodegradable solvents (or solvent-free) at moderate temperatures, significantly reducing the process's environmental footprint. nih.gov

Energy-Efficient Methods : Alternative energy sources like microwave irradiation and ultrasound (sonochemistry) can dramatically accelerate the reaction. researchgate.net These techniques often lead to higher yields in shorter timeframes and can sometimes proceed without any catalyst, reducing chemical consumption. researchgate.net

Regardless of the synthetic route, optimizing process parameters is critical for maximizing yield, purity, and cost-effectiveness.

Temperature Control : Precise temperature management is essential. In thermal methods, temperatures that are too high can lead to product yellowing and the formation of byproducts, while low temperatures result in incomplete conversion. google.com

Inert Atmosphere : Conducting the reaction under a nitrogen blanket is a common practice to prevent the oxidation of reactants, especially ethylenediamine, which can cause discoloration and impurity formation at high temperatures. google.com

Use of Antioxidants : The addition of small quantities of antioxidants, such as sodium borohydride (B1222165) or sulfites, can effectively prevent oxidative degradation and improve the whiteness and color value of the final product. google.comgoogle.com

Reactant Ratio : The molar ratio of dodecanoic acid to ethylenediamine is carefully controlled. A slight excess of the more volatile ethylenediamine is sometimes used to ensure the complete conversion of the fatty acid. google.com

Purification : After the reaction, the crude product is purified to remove unreacted starting materials, catalyst residues, and byproducts. beautychemical.com This often involves filtration and recrystallization from a suitable solvent, such as ethanol. patsnap.com

| Parameter | Condition / Technique | Purpose |

| Atmosphere | Nitrogen Blanket google.com | Prevent oxidation and product discoloration. |

| Additives | Antioxidants (e.g., Sodium Borohydride) google.com | Improve product color and prevent degradation. |

| Reaction Environment | Reflux ippi.ac.ir | Prevent loss of volatile reactants like ethylenediamine. |

| Purification | Recrystallization from Ethanol patsnap.com | Remove impurities and obtain high-purity final product. |

Characterization of Synthetic Intermediates and Byproducts for Process Control

Effective process control relies on the ability to monitor the reaction's progress and characterize the final product, as well as any intermediates and byproducts.

The primary intermediate in the direct amidation route is the diammonium dicarboxylate salt, which is typically not isolated but formed in situ. google.com Byproducts can arise from incomplete reactions, leaving mono-amide or unreacted dodecanoic acid, or from side reactions like oxidation, which creates colored impurities. google.comippi.ac.ir

Key analytical techniques for monitoring and characterization include:

Titration Methods :

Acid Number/Value : Measures the amount of residual unreacted dodecanoic acid. A low acid value indicates a high degree of conversion. ippi.ac.ir

Amine Value : Measures the concentration of unreacted amine groups, indicating the consumption of ethylenediamine. google.com

Physical Properties :

Melting Point : A sharp and defined melting point range is indicative of high product purity. ippi.ac.ir Impurities or byproducts typically broaden this range. google.com

Spectroscopic Methods :

Fourier-Transform Infrared (FTIR) Spectroscopy : Used to confirm the formation of the amide functional group through the appearance of characteristic C=O stretching and N-H bending and stretching bands, and the disappearance of the broad O-H band from the carboxylic acid. ippi.ac.ir

Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides detailed structural information, confirming the connectivity of the molecule and identifying impurities.

Reactivity and Chemical Transformations of Dodecanamide, N,n 1,2 Ethanediylbis

Chemical Stability Under Varied Environmental and Processing Conditions

The stability of N,N'-1,2-ethanediylbis(alkanamides) is a key feature for their application as processing aids in polymers and other materials, which often involves high temperatures and exposure to various chemical environments.

Thermal Degradation Mechanisms and Pathways in Polymeric Systems

These bis-amide compounds are known for their high thermal stability, a prerequisite for their use in thermoplastics processed at elevated temperatures. researchgate.netnanotrun.com The decomposition temperature for Ethylene (B1197577) Bis Stearamide (EBS) is reported to be around 260°C, with some studies indicating decomposition processes beginning above 300°C. nih.govilo.orgasianpubs.org

Research into the thermal decomposition of EBS under an inert nitrogen atmosphere has shown that the process occurs in two main stages. researchgate.net The primary decomposition mechanism involves the thermolytic radical scission at the beta-carbon position relative to the carbonyl group. This cleavage is favored due to lower bond energy and results in the formation of a radical and a second chain with a reactive double bond. researchgate.net These newly formed radicals are highly reactive and can interact with radicals generated from the polymer matrix during processing, suggesting a chemical linkage between the degraded additive and the polymer. researchgate.net

Kinetic analysis of the thermal decomposition of EBS provides insight into the energy requirements and reaction models for its degradation.

| Decomposition Stage | Temperature Range (K) | Activation Energy (Ea) (kJ·mol⁻¹) | Pre-exponential Factor (A) (min⁻¹) | Decomposition Mechanism (Integral Form, g(α)) |

|---|---|---|---|---|

| First Stage | 519.15 – 623.15 | 78.41 | 2.188 × 10⁸ | g(α) = 1-(1-α)² |

| Second Stage | 623.15 – 723.15 | 88.38 | 7.586 × 10⁸ | g(α) = α |

Hydrolytic Stability and Kinetics in Diverse Media

The amide bond is one of the most stable functional groups in organic chemistry, and bis-amides like Dodecanamide, N,N-1,2-ethanediylbis- are generally resistant to hydrolysis in neutral aqueous conditions at ambient temperatures. atamanchemicals.comlibretexts.org The compound is insoluble in water, which further limits its susceptibility to hydrolysis under normal environmental conditions. ilo.orgatamankimya.com

However, hydrolysis can be achieved under more forcing conditions, typically involving heating in the presence of strong acids or bases. libretexts.orgyoutube.com

Acid-Catalyzed Hydrolysis : In the presence of a strong acid (e.g., HCl, H₂SO₄) and heat, the reaction is initiated by the protonation of the carbonyl oxygen. This protonation makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by a water molecule. youtube.comchemistrysteps.comkhanacademy.org The process is reversible and ultimately yields the carboxylic acid (dodecanoic acid) and the salt of the diamine (ethylenediammonium salt). libretexts.orgresearchgate.net

Base-Catalyzed Hydrolysis (Saponification) : Under strong alkaline conditions (e.g., NaOH, KOH) with heating, the amide undergoes saponification. The reaction begins with the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. chemistrysteps.comkhanacademy.org This process is generally irreversible because the final step involves an acid-base reaction where the resulting carboxylic acid is deprotonated by the strong base to form a carboxylate salt (e.g., sodium dodecanoate), driving the reaction to completion. libretexts.orgchemistrysteps.com Ammonia or an amine is liberated as the other product.

| Condition | Reagents | Typical Environment | Products from Dodecanamide, N,N-1,2-ethanediylbis- |

|---|---|---|---|

| Acidic | Strong Acid (e.g., aq. HCl) | Heat (Reflux) | Dodecanoic Acid and Ethylenediammonium Salt |

| Alkaline | Strong Base (e.g., aq. NaOH) | Heat (Reflux) | Salt of Dodecanoic Acid (e.g., Sodium Dodecanoate) and Ethylenediamine (B42938) |

Reaction with Other Chemical Species in Complex Material Systems

Within complex systems like polymer composites, Dodecanamide, N,N-1,2-ethanediylbis- and its analogs primarily function as lubricants and dispersing agents through physical mechanisms. atamanchemicals.comatamankimya.com However, chemical interactions can also occur, particularly at interfaces and under high-energy processing conditions.

The polar amide groups (-CONH-) are capable of forming hydrogen bonds. This has been demonstrated in composites where EBS interacts with hydroxyl groups on the surface of inorganic fillers, such as organo-montmorillonite (OMMT) clay or halloysite (B83129) nanotubes (HNTs). researchgate.netresearchgate.net This interaction improves the interfacial adhesion between the filler and the polymer matrix, leading to better dispersion of the filler and enhanced mechanical properties of the composite. researchgate.net

Furthermore, while stable at typical processing temperatures, the thermal degradation that begins at higher temperatures (e.g., >260-300°C) generates radicals. researchgate.net These radicals can chemically react and recombine with polymer radicals formed during processing, effectively grafting fragments of the amide wax onto the polymer chains. researchgate.net Some studies also note that the reactive sites on fatty amides can react with metal surfaces, which is a consideration in processing equipment. specialchem.com

Derivatization Strategies and Functionalization for Modified Performance

While Dodecanamide, N,N-1,2-ethanediylbis- is typically used without chemical modification, its structure contains reactive sites that allow for derivatization to alter its properties. The primary sites for functionalization are the two N-H protons of the secondary amide groups.

The amide protons are weakly acidic and can be deprotonated by a strong base to form an amidate anion. This nucleophilic anion can then be reacted with various electrophiles. Potential derivatization strategies include:

N-Alkylation : Reaction with alkyl halides following deprotonation could introduce new alkyl groups, altering the compound's polarity, solubility, and steric profile.

N-Acylation : Reaction with acyl chlorides or anhydrides could produce N-acyl-bis-amides, further modifying the chemical properties.

Another approach involves the synthesis of novel bis-amides from functionalized starting materials rather than the derivatization of a pre-formed compound. This allows for the incorporation of a wide variety of chemical functionalities. For instance, bis-amide structures have been synthesized to include:

Silicone moieties : To create silicone amide compounds that act as high-temperature internal lubricants in specialty plastics. google.com

Quaternary ammonium (B1175870) groups : To impart antimicrobial properties to lubricants. nih.govmdpi.com

Additionally, analytical procedures sometimes require derivatization. Fatty acid amides can be derivatized via trimethylsilylation of the N-H group to increase thermal stability and allow for analysis by gas chromatography. nih.gov This confirms the reactivity of the N-H bond and suggests a pathway for attaching silyl (B83357) groups to modify surface properties.

Advanced Applications and Functional Roles in Material Science and Engineering

Role as Processing Aids in Polymer Systems

In polymer processing, additives are essential for optimizing manufacturing efficiency and enhancing the quality of the final product. Dodecanamide, N,N-1,2-ethanediylbis-, like the closely related and widely studied Ethylene (B1197577) Bis Stearamide (EBS), is recognized as a versatile processing aid suitable for a broad range of thermosetting and thermoplastic polymers. Its utility stems from its ability to reduce friction, prevent adhesion, and improve material flow during extrusion and molding operations.

Lubricants in polymer processing are categorized as internal or external, and Dodecanamide, N,N-1,2-ethanediylbis- exhibits functionality in both capacities. This dual role is crucial for smooth and efficient polymer manufacturing.

External Lubrication: The role of an external lubricant is to minimize the friction between the polymer melt and the hot metal surfaces of processing equipment, such as extruder barrels, screws, and molds. Due to its limited compatibility with some polymers, Dodecanamide, N,N-1,2-ethanediylbis- tends to migrate to the surface of the melt. This migration forms a lubricating layer at the polymer-metal interface, which reduces adhesion and facilitates the smooth passage of the material through the machinery. This function is critical for preventing degradation caused by localized overheating and for ensuring easy release of the finished part from a mold. Amide-based waxes are particularly effective as external lubricants in polymers like PVC.

The balance between internal and external lubrication is a key advantage of bis-amides, allowing for synergistic improvements in both material flow and interaction with processing equipment.

"Blocking" is a common issue in the production of polymer films, where adjacent layers of film adhere to one another, making them difficult to separate. This can compromise product quality and cause significant issues in downstream applications like packaging and converting. Dodecanamide, N,N-1,2-ethanediylbis- acts as an effective anti-blocking agent to mitigate this problem.

The primary mechanism for its anti-blocking efficacy involves the migration of the amide molecules to the film surface. Upon cooling, this surface layer creates a microscopic roughness, which reduces the effective contact area between the film layers. This micro-roughness acts as a physical barrier, preventing the intimate contact that leads to adhesion. In practical applications, the addition of bis-amides can make plastic bags easier to open and prevent film rolls from becoming inseparable. Often, organic anti-blocking agents like bis-amides are used in conjunction with inorganic fillers such as synthetic silica to achieve optimal performance, balancing anti-blocking efficiency with the desired optical properties of the film, like clarity and haze.

Closely related to its anti-blocking function, Dodecanamide, N,N-1,2-ethanediylbis- also serves as a slip agent, which is an additive designed to reduce the coefficient of friction (CoF) of a polymer surface. A lower CoF is essential for the smooth handling of films over processing rollers and in high-speed packaging lines.

The mechanism for slip enhancement is also based on the migration of the additive to the polymer surface. The exposed long, non-polar fatty acid chains of the molecule form a low-energy, lubricating surface layer. This layer reduces the frictional forces between the film and other surfaces, or between two film layers themselves. While primary amides are often considered the most potent slip agents, bis-amides provide a durable and thermally stable alternative that contributes significantly to friction reduction. The resulting lower CoF improves processability, prevents surface scratches, and ensures that final products, such as packaging films, perform reliably in their intended applications.

Nucleating Agent Functionality in Semicrystalline Polymers

Beyond its role as a processing aid, Dodecanamide, N,N-1,2-ethanediylbis- functions as an effective nucleating agent for semicrystalline polymers such as polyolefins (e.g., polypropylene, polyethylene) and polyesters (e.g., polylactic acid). By influencing the crystallization process, it allows for precise control over the polymer's final structure and properties.

The introduction of a nucleating agent provides sites for heterogeneous nucleation, where polymer chains can begin to organize into crystalline structures. This has a profound impact on both the speed of crystallization and the resulting crystal morphology.

| Sample Composition | Isothermal Crystallization Temp (°C) | Crystallization Half-Time (t¹/²) (min) | Non-Isothermal Crystallization Peak (Tc) (°C) |

| Neat Polypropylene (PP) | 136 | 39.41 | ~115 |

| PP + 0.1% Amide Nucleating Agent | 136 | 3.97 | ~125 |

Table 1: Illustrative research findings on the effect of a multiamide nucleating agent on the isothermal and non-isothermal crystallization kinetics of polypropylene (iPP). Data conceptualized from findings presented in related studies.

Crystallization Morphology: The presence of numerous nucleation sites leads to the simultaneous growth of a large number of crystals. Because these growing crystals impinge on one another sooner, their ultimate size is restricted. Polarized Optical Microscopy (POM) studies on polymers nucleated with bis-amides confirm a significant increase in the number of spherulites (spherical crystalline structures) and a corresponding decrease in their average diameter. This shift from fewer, larger spherulites to a greater number of smaller ones is a key factor in determining the final properties of the material.

The changes in crystalline structure induced by Dodecanamide, N,N-1,2-ethanediylbis- translate directly into modifications of the bulk properties of the polymer.

Mechanical Performance: The degree of crystallinity and the size of spherulites are known to strongly influence the mechanical properties of a polymer. Generally, higher crystallinity leads to an increase in stiffness, hardness, and tensile strength. The refinement of the spherulitic structure—creating smaller, more uniform crystals—can lead to an improved balance of properties, sometimes enhancing impact strength and toughness by preventing the formation of large inter-spherulitic weak boundaries where cracks can initiate. Therefore, its use as a nucleating agent can significantly improve the mechanical robustness of polymer parts.

Optical Properties: For polymers used in packaging and other visual applications, optical properties like clarity and haze are critical. The optical characteristics of a semicrystalline polymer are largely dependent on the size of its spherulites relative to the wavelength of visible light. Large spherulites (on the order of micrometers) can scatter light, resulting in a hazy or opaque appearance. By promoting the formation of a high number of very small spherulites, Dodecanamide, N,N-1,2-ethanediylbis- can reduce light scattering and thereby improve the transparency and clarity of the polymer. This makes it a valuable additive for producing high-clarity films and molded articles.

| Property | Neat Polymer | Polymer + Nucleating Agent |

| Spherulite Size | Large | Small, numerous |

| Stiffness / Modulus | Baseline | Increased |

| Haze | High | Reduced |

| Clarity | Low | Increased |

Table 2: General impact of amide-based nucleating agents on the morphology and resulting properties of semicrystalline polymers.

Dispersing Agent Applications in Pigment and Filler Systems

Dodecanamide, N,N-1,2-ethanediylbis- is widely utilized as a dispersing agent, particularly in plastic masterbatches for chemical fibers and various resins. made-in-china.compigmentpigment.com Its high affinity for pigments and fillers facilitates their uniform distribution within the polymer matrix. made-in-china.compigmentpigment.comaosennewmaterial.com This is crucial for achieving consistent color and performance in the final product. The compound's effectiveness as a dispersing agent is attributed to its ability to wet the surface of pigment and filler particles, reducing inter-particle attraction and preventing agglomeration.

In resins such as Acrylonitrile Butadiene Styrene (ABS), Polystyrene (PS), Polypropylene (PP), Polycarbonate (PC), and Polyvinyl Chloride (PVC), Dodecanamide, N,N-1,2-ethanediylbis- demonstrates excellent compatibility and dispersion effects. made-in-china.compigmentpigment.com Its high thermal stability allows for a wide processing temperature range, making it suitable for various resin processing techniques. made-in-china.compigmentpigment.com Furthermore, in flame retardant modifications, it aids in the even dispersion of the flame retardant within the resin, which is critical for maintaining the material's strength and the effectiveness of the flame retardant. aosennewmaterial.com

Key Functions as a Dispersing Agent:

Uniform Pigment and Filler Distribution: Ensures consistent color and material properties.

Prevents Agglomeration: Reduces clumping of pigment and filler particles.

Enhances Processing: Improves the flow and processing of the polymer melt.

Maintains Material Integrity: Helps in the even dispersion of additives like flame retardants without compromising material strength. aosennewmaterial.com

| Property | Description |

| Appearance | Small round bead shape or flake |

| Melting Point | 148-150 °C |

| Acid Value (mgKOH/g) | ≤ 10 |

| Amine Value (mgKOH/g) | ≤ 4.0 |

| Heating Loss (%) | ≤ 0.5 |

Contributions to Surface Modification and Release Technologies (e.g., Mold Release in Polymer Processing)

As a lubricant and demolding agent, Dodecanamide, N,N-1,2-ethanediylbis- plays a vital role in the processing of thermoplastic plastics and elastomers. made-in-china.compigmentpigment.com Its lubricating properties reduce the friction between the polymer melt and the processing equipment, as well as internal friction within the polymer itself. This leads to improved flow, reduced processing energy, and enhanced production efficiency.

In mold release applications, the compound forms a thin layer on the mold surface, preventing the plastic part from adhering to it. This facilitates easy removal of the molded product, reduces cycle times, and improves the surface finish of the final product, often resulting in a brighter and smoother appearance. made-in-china.compigmentpigment.com For glass fiber reinforced polymers such as PA, PBT, PET, PP, ABS, POM, PC, and PPS, it helps to prevent the exposure of glass fibers at the surface of the product. aosennewmaterial.com

Performance in Surface Modification and Release Technologies:

Internal and External Lubrication: Reduces friction during processing.

Efficient Mold Release: Facilitates easy removal of parts from molds.

Improved Surface Finish: Results in products with a smoother and more aesthetically pleasing surface. made-in-china.compigmentpigment.com

Prevents Fiber Exposure: In reinforced plastics, it helps to keep the reinforcing fibers encapsulated within the resin. aosennewmaterial.com

| Application | Benefit |

| Thermoplastic Processing | Improved melt flow and reduced processing temperature. |

| Elastomer Processing | Enhanced mold release and surface smoothness. |

| Reinforced Plastics | Prevention of glass fiber exposure. aosennewmaterial.com |

| PVC Twist Film | Acts as a lubricant and anti-adhesion agent. aosennewmaterial.com |

Integration in Coatings and Inks for Performance Enhancement

While direct and extensive research findings on the integration of Dodecanamide, N,N-1,2-ethanediylbis- in coatings and inks are not prevalent in the provided search results, its properties as a dispersing agent and lubricant suggest potential benefits. For instance, in magnetic toner applications, related fatty acid amides like ethylene bis oleamide and hexamethylene bis stearamide are used to aid in the dispersion of magnetic iron oxide particles, which act as pigments. google.com This suggests a similar role for Dodecanamide, N,N-1,2-ethanediylbis- in enhancing pigment dispersion in ink and coating formulations, leading to improved color strength and stability.

The lubricating properties could also contribute to improved flow and leveling of coatings and inks, resulting in a smoother and more uniform finish.

Other Specialized Industrial Material Applications

Dodecanamide, N,N-1,2-ethanediylbis- finds application in several other specialized industrial materials:

Plastic and Rubber: It serves as a general dispersant and lubricant. made-in-china.compigmentpigment.com

Modified and Flame Retardant Materials: It acts as a lubricant and dispersant. made-in-china.compigmentpigment.com

PVC Film and Sheet: It functions as a lubricant and adhesive. made-in-china.compigmentpigment.com

Wood-Polymer Composites: While the more common additive is ethylene-bis-stearamide (EBS), ethylene bis lauramide (EBL) is also mentioned as a suitable stearic acid derivative for these composites. google.com

The compound's high melting point and thermal stability make it a valuable additive in processes requiring high temperatures. made-in-china.compigmentpigment.comaosennewmaterial.com Its compatibility with a wide range of polymers further extends its utility in various industrial applications. made-in-china.compigmentpigment.comaosennewmaterial.com

Environmental Fate and Degradation Pathways Excluding Ecotoxicity

Biodegradation Studies in Various Environmental Compartments

The microbial degradation of Dodecanamide, N,N-1,2-ethanediylbis- is predicted to proceed through two main enzymatic pathways targeting its distinct functional groups: the amide linkages and the alkyl chains.

Amide Hydrolysis: The amide bonds are susceptible to enzymatic hydrolysis by amidases or proteases, enzymes commonly produced by a wide range of microorganisms. nih.govresearchgate.net This initial hydrolytic step would cleave the molecule, yielding dodecanoic acid (lauric acid) and N,N'-1,2-ethanediamine. Studies on other fatty acid amides have shown that the initial hydrolysis of the amide bond is a key step in their aerobic biodegradation pathway. nih.gov

Alkane Oxidation: The long dodecyl (C12) chains are expected to be degraded through mechanisms similar to those for n-alkanes. Generally, aerobic degradation of long-chain alkanes is initiated by monooxygenase enzymes that oxidize a terminal methyl group to a primary alcohol. nih.gov This alcohol is then further oxidized to an aldehyde and then to a carboxylic acid (fatty acid). The resulting fatty acid can then be metabolized through the β-oxidation pathway, progressively shortening the carbon chain. nih.gov

Complete mineralization would depend on the subsequent degradation of the resulting intermediates, dodecanoic acid and N,N'-1,2-ethanediamine. Dodecanoic acid is a naturally occurring fatty acid and is readily biodegradable. The biodegradability of N,N'-1,2-ethanediamine would then be a determining factor for the complete removal of the substance from the environment.

Table 1: Predicted Microbial Degradation Pathways for Dodecanamide, N,N-1,2-ethanediylbis-

| Degradation Step | Predicted Mechanism | Key Enzymes (Examples) | Predicted Products |

| Initial Attack | Hydrolysis of amide bonds | Amidase, Protease | Dodecanoic acid, N,N'-1,2-ethanediamine |

| Terminal oxidation of alkyl chains | Alkane monooxygenase | Dodecanol derivatives | |

| Secondary Degradation | β-oxidation of fatty acids | Fatty acid oxidase | Acetyl-CoA |

| Further Degradation | Metabolism of diamine | Diamine oxidase | Further breakdown products |

Several environmental and chemical factors are expected to influence the rate and extent of the biodegradation of Dodecanamide, N,N-1,2-ethanediylbis-.

Bioavailability: As a large molecule with long alkyl chains, Dodecanamide, N,N-1,2-ethanediylbis- is predicted to have very low water solubility. The rate of biodegradation of insoluble organic compounds is often limited by their dissolution rate into the aqueous phase, where they can be taken up by microorganisms. nih.govresearchgate.net

Microbial Population: The presence of microbial communities adapted to degrading long-chain alkanes and amides is crucial. The diversity and density of such microorganisms in a given environmental compartment will directly impact the degradation rate. sparkoncept.com

Oxygen Availability: Aerobic conditions are generally required for the efficient initial oxidation of the alkyl chains by oxygenase enzymes. wikipedia.org In anaerobic environments, biodegradation would be significantly slower, if it occurs at all, and would proceed through different metabolic pathways. nih.gov

Temperature and pH: Like most biological processes, microbial degradation is temperature and pH-dependent. Optimal conditions will favor higher degradation rates. sparkoncept.commicrobenotes.com

Adsorption to Solids: Due to its expected lipophilicity, the compound is likely to adsorb to organic matter in soil and sediment, which can affect its bioavailability to microorganisms. epa.gov

Table 2: General Factors Affecting the Biodegradation of Dodecanamide, N,N-1,2-ethanediylbis-

| Factor | Influence on Biodegradation Rate | Rationale |

| Water Solubility | Likely a limiting factor (low rate) | Low bioavailability for microbial uptake. nih.gov |

| Oxygen | Essential for rapid degradation | Aerobic pathways (oxidation) are generally more efficient for alkanes. wikipedia.org |

| Temperature | Rate increases with temperature (up to an optimum) | Affects microbial metabolic activity. sparkoncept.com |

| Microbial Adaptation | Presence of adapted consortia increases the rate | Specialized enzymes are required for degradation. microbenotes.com |

| Adsorption | Can decrease or increase rate | Affects bioavailability; can concentrate the substance for surface-colonizing microbes. epa.gov |

Hydrolytic Degradation in Aquatic Systems

The amide bond is known to be susceptible to hydrolysis. chemguide.co.uklibretexts.org However, in the absence of enzymatic catalysis, the hydrolysis of amides is a very slow process under neutral pH conditions typical of most environmental waters. quora.com The reaction rate is significantly increased under acidic or alkaline conditions. chemguide.co.uklibretexts.org Therefore, in aquatic environments with a pH close to neutral, abiotic hydrolysis is not expected to be a significant degradation pathway for Dodecanamide, N,N-1,2-ethanediylbis- over short to moderate timescales.

Theoretical and Computational Studies of Dodecanamide, N,n 1,2 Ethanediylbis

Molecular Modeling of Conformation and Intermolecular Interactions

The functionality of Dodecanamide, N,N-1,2-ethanediylbis-, a bis-amide wax, in various applications is intrinsically linked to its three-dimensional structure and its ability to engage in non-covalent interactions. Molecular modeling serves as a powerful tool to elucidate these molecular-level characteristics. Given the molecule's flexibility, it can adopt a multitude of conformations, which are critical in determining its physical properties and its behavior as an additive.

Conformational analysis of Dodecanamide, N,N-1,2-ethanediylbis- primarily focuses on the rotation around its key single bonds. The most significant of these are the C-N bonds of the amide groups and the C-C bond of the central ethylene (B1197577) bridge. The two long dodecyl chains, the central ethylene linker, and the two amide groups bestow the molecule with considerable conformational freedom. Theoretical studies on similar long-chain N,N'-ethylenebis(amides) suggest that the molecule can exist in various conformations, from a fully extended, linear form to more compact, folded structures. researchgate.net The extended conformation is often the most stable in a crystalline state, allowing for efficient packing and maximizing intermolecular hydrogen bonding between the amide groups of adjacent molecules.

In solution or within a polymer melt, the conformational landscape is more complex. The interplay between intramolecular van der Waals forces and interactions with the surrounding medium dictates the predominant conformations. Molecular mechanics force fields are commonly employed to map the potential energy surface of the molecule as a function of its dihedral angles. These simulations can identify low-energy conformers and the energy barriers between them. For instance, the rotation around the amide C-N bond is known to have a significant energy barrier due to its partial double-bond character. researchgate.net

Intermolecular interactions are paramount to the function of Dodecanamide, N,N-1,2-ethanediylbis-, particularly its role as a lubricant and dispersing agent. The primary modes of interaction include:

Hydrogen Bonding: The amide groups (-CONH-) are capable of acting as both hydrogen bond donors (N-H) and acceptors (C=O). This allows for the formation of strong, directional hydrogen bonds between molecules, leading to self-assembly into ordered structures like sheets or fibrils.

Van der Waals Forces: The long dodecyl chains provide significant London dispersion forces, which are crucial for the molecule's interaction with non-polar polymer matrices.

Molecular modeling can quantify these interactions, providing insights into the stability of self-assembled structures and the affinity of the molecule for different chemical environments.

Table 1: Representative Dihedral Angles for a Low-Energy Conformation of Dodecanamide, N,N-1,2-ethanediylbis- (Illustrative) (Note: This data is illustrative, based on typical values for extended alkyl amides, as specific experimental or calculated data for this exact conformation is not readily available in the literature.)

| Dihedral Angle | Atoms Involved | Typical Value (degrees) |

| ω (Amide) | C-C(=O)-N-C | ~180 (trans) |

| φ | C(=O)-N-C-C | ~180 |

| ψ | N-C-C-N | ~180 (anti) |

| χ (Alkyl Chain) | C-C-C-C | ~180 (all-trans) |

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For Dodecanamide, N,N-1,2-ethanediylbis-, DFT calculations provide fundamental insights into its geometry, stability, and chemical reactivity, which are not accessible through classical molecular modeling.

A typical DFT study begins with the geometry optimization of the molecule. This process determines the lowest energy arrangement of the atoms, providing precise predictions of bond lengths, bond angles, and dihedral angles. For bis-amides, DFT calculations can confirm the planarity of the amide groups and the preferred staggered conformation of the ethylene bridge. researchgate.netresearchgate.net

Once the optimized geometry is obtained, a wealth of electronic properties can be calculated:

Electronic Energies: The total electronic energy provides a measure of the molecule's stability.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical hardness. For a saturated molecule like Dodecanamide, N,N-1,2-ethanediylbis-, a relatively large HOMO-LUMO gap is expected. ijcps.org

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution across the molecule, highlighting electron-rich and electron-poor regions. For this bis-amide, the MEP would show negative potential (red/yellow) around the carbonyl oxygen atoms, indicating sites susceptible to electrophilic attack or hydrogen bond donation. The regions around the N-H protons would show positive potential (blue), indicating sites for nucleophilic attack or hydrogen bond acceptance. This information is invaluable for understanding how the molecule will interact with other species. researchgate.net

These computational results can be correlated with experimental data, such as vibrational frequencies from infrared spectroscopy, to validate the theoretical model. researchgate.net

Table 2: Predicted Electronic Properties of Dodecanamide, N,N-1,2-ethanediylbis- from DFT Calculations (Illustrative) (Note: These values are representative examples based on DFT calculations of similar amide molecules, as specific published data for Dodecanamide, N,N-1,2-ethanediylbis- is not available. Calculations are typically performed using a functional like B3LYP with a basis set such as 6-311++G(d,p).) researchgate.netresearchgate.netijcps.org

| Property | Predicted Value | Significance |

| Optimized Bond Length C=O (Å) | 1.23 | Typical double bond character of a carbonyl group. |

| Optimized Bond Length C-N (Å) | 1.35 | Partial double bond character, indicating resonance. |

| Optimized Bond Angle N-C=O (°) | 122 | Reflects the sp² hybridization of the carbonyl carbon. |

| HOMO Energy (eV) | -7.5 | Indicates electron-donating capability. |

| LUMO Energy (eV) | 1.5 | Indicates electron-accepting capability. |

| HOMO-LUMO Gap (eV) | 9.0 | Suggests high kinetic stability. |

| Dipole Moment (Debye) | 3.5 - 4.5 | Indicates a polar molecule, capable of dipole-dipole interactions. |

Simulation of Interactions with Polymer Matrices and Other Additives

The performance of Dodecanamide, N,N-1,2-ethanediylbis- as a polymer additive is governed by its behavior within the bulk polymer. Molecular dynamics (MD) simulations are a key computational technique to study these complex systems at an atomistic level. MD simulations model the movement of each atom in the system over time, based on a given force field, providing a dynamic picture of the interactions between the bis-amide and the polymer chains.

In these simulations, a representative system is constructed, typically consisting of one or more bis-amide molecules embedded in a matrix of polymer chains (e.g., polyethylene, polypropylene, or PVC). The system is then simulated under conditions that mimic real-world processing, such as high temperatures.

Analysis of the MD trajectories can reveal crucial information:

Dispersion and Aggregation: Simulations can show whether the bis-amide molecules disperse evenly throughout the polymer matrix or if they tend to aggregate. Aggregation behavior is often linked to the strong self-association of the amide groups through hydrogen bonding. mdpi.com

Interaction Energies: The strength of the interaction between the bis-amide and the polymer can be quantified. This is typically broken down into van der Waals and electrostatic contributions. For a non-polar polymer like polyethylene, interactions would be dominated by van der Waals forces between the dodecyl chains of the bis-amide and the polymer backbone. In polar polymers, electrostatic interactions involving the amide groups would be more significant. mdpi.com

Local Structure and Orientation: MD simulations can characterize the local arrangement of polymer chains around the additive molecules. For example, the bis-amide may induce local ordering of the polymer chains at the interface. At the surface of a polymer, amide wax molecules can segregate and form self-assembled monolayers. nih.gov

Mobility and Diffusion: The diffusion coefficient of the bis-amide within the polymer matrix can be calculated, which is related to its migration tendency. This is a critical factor for the long-term performance of the additive.

These simulations can also be extended to include other additives, allowing for the study of synergistic or antagonistic effects. For example, the interaction between Dodecanamide, N,N-1,2-ethanediylbis- and a filler or another type of lubricant can be investigated.

Table 3: Illustrative Interaction Energies from MD Simulations of a Bis-Amide in a Polymer Matrix (Note: These values are representative and would vary depending on the specific polymer, force field, and simulation conditions. The data is based on general principles of molecular interactions in such systems.)

| Interacting Pair | Interaction Type | Typical Energy Range (kcal/mol) |

| Bis-amide (Alkyl) - Polyethylene | Van der Waals | -5 to -15 |

| Bis-amide (Amide) - Polyethylene | Van der Waals & Weak Electrostatic | -2 to -8 |

| Bis-amide (Amide) - Bis-amide (Amide) | Hydrogen Bonding & Van der Waals | -10 to -25 |

| Bis-amide (Amide) - Polar Polymer (e.g., PMMA) | Electrostatic & Van der Waals | -8 to -20 |

Prediction of Macroscopic Performance from Molecular-Level Simulations

A primary goal of computational materials science is to predict the macroscopic properties of a material from its molecular structure and interactions. By bridging the gap between molecular-level simulations and bulk material behavior, it is possible to accelerate the design and optimization of polymer formulations containing additives like Dodecanamide, N,N-1,2-ethanediylbis-. researchgate.net

Molecular-level insights obtained from MD and DFT simulations can be used as inputs for higher-level models or can provide qualitative predictions about macroscopic performance:

Lubrication and Slip Properties: The tendency of the bis-amide to migrate to the surface of the polymer, a phenomenon that can be observed in MD simulations, is directly related to its function as a slip and mold release agent. A lower interaction energy with the bulk polymer and a high degree of self-association can promote this surface migration. The formation of a low-friction layer at the polymer-metal interface during processing can be inferred from simulations showing the orientation of the bis-amide molecules at the surface.

Mechanical Properties: The dispersion of the bis-amide within the polymer matrix can influence the mechanical properties of the final product. Good dispersion can lead to effective internal lubrication, potentially increasing the flexibility or impact strength of the polymer. Conversely, the formation of large aggregates of the bis-amide could act as stress concentration points, potentially leading to a decrease in tensile strength. researchgate.netmdpi.com

Rheological Properties: The viscosity of the polymer melt during processing is a critical parameter. MD simulations can be used to calculate the viscosity of polymer-additive blends. The presence of a well-dispersed lubricating additive like Dodecanamide, N,N-1,2-ethanediylbis- is expected to reduce the melt viscosity, thereby improving processability. This is a direct consequence of the reduction in friction between polymer chains.

By establishing these relationships between molecular-level phenomena and macroscopic performance, computational studies can guide the rational design of polymer additives, reducing the need for extensive trial-and-error experimentation. echemi.com

Table 4: Correlation between Molecular Simulation Observations and Predicted Macroscopic Performance

| Molecular Simulation Observation | Predicted Macroscopic Effect | Relevant Property |

| Migration of bis-amide to the polymer surface | Improved mold release and slip | Surface Properties |

| Uniform dispersion of bis-amide in the polymer matrix | Reduced melt viscosity, improved processability | Rheological Properties |

| Strong intermolecular hydrogen bonding of bis-amide | Potential for aggregate formation, affecting clarity and mechanical strength | Optical & Mechanical Properties |

| Favorable interaction energy between bis-amide and polymer | Good compatibility, reduced likelihood of blooming | Material Stability |

Future Research Directions and Emerging Trends for Dodecanamide, N,n 1,2 Ethanediylbis

Development of Novel Functionalized Derivatives with Enhanced Specificity

Future research into Dodecanamide, N,N-1,2-ethanediylbis- is anticipated to focus significantly on the development of novel functionalized derivatives. The goal of this research will be to create molecules with enhanced specificity for particular applications. The basic structure of Dodecanamide, N,N-1,2-ethanediylbis-, featuring two amide groups and long aliphatic chains, provides a versatile platform for chemical modification.

One promising area of research is the introduction of additional functional groups to the molecule. For example, the incorporation of hydroxyl or amino groups could enhance the molecule's polarity and its ability to interact with other substances, potentially improving its performance as a dispersing agent or a surface modifier. Research into the functionalization of pristine multi-walled carbon nanotubes with long-chain aliphatic amines has demonstrated the potential for creating nanostructures with variable solubility and morphology. researchgate.net This suggests that similar modifications to Dodecanamide, N,N-1,2-ethanediylbis- could yield derivatives with tailored properties for advanced material applications.

Another avenue of exploration is the synthesis of bis-amide compounds with different chain lengths or degrees of unsaturation in the aliphatic portion. This could lead to derivatives with altered melting points, flexibility, and compatibility with various polymer matrices. The synthesis of long-chain aliphatic polyamides has shown that varying the length of the methylene (B1212753) segments can significantly impact the material's properties, such as moisture absorption and mechanical strength. aalto.fiacs.org Applying this knowledge to Dodecanamide, N,N-1,2-ethanediylbis- could result in a new generation of additives with highly specific performance characteristics.

Furthermore, research into the synthesis of bis(amidate) rare-earth metal amides has shown that complexing bis-amide structures with metal ions can lead to novel catalytic properties. rsc.org This opens up the possibility of developing functionalized derivatives of Dodecanamide, N,N-1,2-ethanediylbis- that can act as catalysts or co-catalysts in various chemical processes.

Potential Functionalization Strategies

| Functional Group | Potential Property Enhancement |

|---|---|

| Hydroxyl (-OH) | Increased polarity, improved adhesion |

| Amino (-NH2) | Enhanced reactivity, potential for cross-linking |

| Carboxyl (-COOH) | Improved dispersibility in aqueous systems |

Exploration of Synergistic Effects with Other Additives in Complex Formulations

A significant trend in the development of polymer additives is the exploration of synergistic effects between different components in a formulation. Future research on Dodecanamide, N,N-1,2-ethanediylbis- will likely focus on its interaction with other additives to create multifunctional systems with enhanced performance.

In polymer processing, Dodecanamide, N,N-1,2-ethanediylbis- is often used as a lubricant and a release agent. Research has shown that amide waxes can form complexes with other additives, such as metallic stearates, resulting in a multifunctional lubricant system with a wide processing latitude. researchgate.netkanademy.com Future studies could systematically investigate the synergistic effects of Dodecanamide, N,N-1,2-ethanediylbis- with a broader range of additives, including primary and secondary lubricants, heat stabilizers, and antioxidants. The goal would be to develop additive packages that provide superior processing stability, reduced cycle times, and improved surface finish of the final product.

The use of polymeric additives to reduce friction and wear is another area where synergistic effects are being explored. acs.org For instance, combining Dodecanamide, N,N-1,2-ethanediylbis- with other lubricant additives like polytetrafluoroethylene (PTFE) or graphite (B72142) could lead to composite materials with exceptionally low coefficients of friction and high wear resistance. americhem.com The development of such formulations would be particularly beneficial for applications involving moving parts, such as gears and bearings.

Furthermore, the interaction of Dodecanamide, N,N-1,2-ethanediylbis- with fillers and reinforcing agents in polymer composites is a promising research direction. As a dispersing agent, it can improve the distribution of fillers like calcium carbonate or talc, which in turn can enhance the mechanical properties of the composite. synergyadditives.com Investigating the synergistic effects between Dodecanamide, N,N-1,2-ethanediylbis- and various types of fillers could lead to the development of high-performance composites with optimized properties.

Advanced Process Technologies for Enhanced Performance and Sustainability

The production and application of Dodecanamide, N,N-1,2-ethanediylbis- are set to benefit from advancements in process technologies that aim to enhance both performance and sustainability. Future research in this area will likely focus on developing greener synthesis methods, improving energy efficiency, and minimizing waste.

Current manufacturing processes for bis-amide waxes often involve high temperatures and the use of catalysts. google.comatamanchemicals.com Future research could explore more sustainable synthesis routes, such as enzymatic catalysis. The use of enzymes like Candida antarctica lipase (B570770) B has been shown to be effective for amide bond formation under milder conditions and with the use of greener solvents, offering a more environmentally friendly alternative to traditional chemical synthesis. nih.gov

In terms of processing, innovations in refining and purification techniques can lead to higher-purity products with improved performance characteristics. numberanalytics.com Advanced filtration and crystallization methods can help to remove impurities that might negatively affect the properties of Dodecanamide, N,N-1,2-ethanediylbis-, such as its color or thermal stability. Moreover, the adoption of closed-loop processing techniques, where waste materials are recycled and reused, can significantly improve the sustainability of the manufacturing process. igiwax.com

The application of Dodecanamide, N,N-1,2-ethanediylbis- in polymer processing can also be enhanced through advanced technologies. For example, the use of sophisticated compounding equipment, such as twin-screw extruders with precise feeding systems, can ensure a more uniform dispersion of the additive in the polymer matrix, leading to improved product quality and consistency. krytox.com

Unexplored Applications in Advanced Materials and Nanotechnology

The unique chemical structure of Dodecanamide, N,N-1,2-ethanediylbis- suggests its potential for use in a variety of advanced materials and nanotechnology applications that have yet to be fully explored. Its long aliphatic chains and hydrogen-bonding amide groups could be leveraged to create highly ordered structures and materials with novel properties.

One potential application is in the field of self-assembled monolayers (SAMs). Research has shown that amide wax molecules can segregate from a polymer matrix and form highly ordered SAMs on the surface, which can impart properties like hydrophobicity and lubrication. nih.gov Future studies could investigate the self-assembly behavior of Dodecanamide, N,N-1,2-ethanediylbis- on different substrates to create functional surfaces with tailored properties.

In nanotechnology, long-chain aliphatic diamides could serve as building blocks for the creation of nanostructured materials. The ability of these molecules to form ordered assemblies could be used to template the growth of nanoparticles or to create porous materials with well-defined structures. The functionalization of carbon nanotubes with long-chain aliphatic amines has already demonstrated the potential for creating novel nanomaterials with unique properties. researchgate.net

Another unexplored area is the use of Dodecanamide, N,N-1,2-ethanediylbis- in the development of smart materials. For example, its melting and crystallization behavior could be utilized to create phase-change materials for thermal energy storage. Additionally, by incorporating photoresponsive or pH-sensitive groups into the molecule, it may be possible to create materials that change their properties in response to external stimuli.

Potential Advanced Applications

| Application Area | Potential Role of Dodecanamide, N,N-1,2-ethanediylbis- |

|---|---|

| Self-Assembled Monolayers | Formation of ordered surface coatings for lubrication and hydrophobicity |

| Nanomaterial Synthesis | Template for the growth of nanoparticles or creation of porous materials |

| Phase-Change Materials | Thermal energy storage based on melting and crystallization behavior |

Q & A

Basic Research Questions

Q. How can the molecular structure of Dodecanamide, N,N-1,2-ethanediylbis- be experimentally determined?

- Methodological Answer : The compound's structure can be confirmed using spectroscopic techniques such as nuclear magnetic resonance (NMR) to analyze proton and carbon environments, infrared (IR) spectroscopy to identify functional groups (e.g., amide C=O stretching at ~1650 cm⁻¹), and mass spectrometry (MS) for molecular weight verification. X-ray crystallography is recommended for resolving stereochemical details if crystalline samples are obtainable. Cross-referencing with databases like NIST Chemistry WebBook ensures accuracy .

Q. What safety protocols are critical when handling Dodecanamide, N,N-1,2-ethanediylbis- in laboratory settings?

- Methodological Answer : Due to its acute oral toxicity (Category 4) and skin/eye irritation (Category 2), researchers must use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Work should be conducted in a fume hood to avoid inhalation of dust. Storage requires airtight containers in cool, dry environments (<25°C) away from oxidizers. Spills should be neutralized with inert absorbents and disposed via hazardous waste protocols .

Q. What synthetic routes are commonly employed for preparing Dodecanamide, N,N-1,2-ethanediylbis-?

- Methodological Answer : The compound is synthesized via condensation reactions between ethylene diamine and lauric acid (dodecanoic acid) derivatives. Catalytic methods using thionyl chloride (SOCl₂) or carbodiimides (e.g., DCC) facilitate amide bond formation. Post-synthesis purification involves recrystallization from ethanol or column chromatography to remove unreacted monomers. Reaction progress can be monitored by thin-layer chromatography (TLC) .

Advanced Research Questions

Q. How can contradictions in reported thermal stability data for Dodecanamide, N,N-1,2-ethanediylbis- be resolved?

- Methodological Answer : Discrepancies in melting points (e.g., 99°C vs. higher values) may arise from polymorphic forms or impurities. Differential scanning calorimetry (DSC) under controlled heating rates (e.g., 10°C/min) and thermogravimetric analysis (TGA) can clarify decomposition thresholds. Comparative studies using high-purity samples (≥99% by GC) and standardized protocols (e.g., ASTM E794) are essential .

Q. What mechanistic insights explain the compound's behavior in polymer matrices?

- Methodological Answer : As a bisamide, it can act as a nucleating agent in polyamide systems, influencing crystallization kinetics. Raman spectroscopy (RS) and Fourier-transform infrared (FTIR) studies reveal hydrogen bonding between amide groups and polymer chains. Molecular dynamics simulations may further elucidate interactions affecting thermal and mechanical properties .

Q. What analytical challenges arise in assessing the purity of Dodecanamide, N,N-1,2-ethanediylbis-?

- Methodological Answer : Residual monomers or byproducts (e.g., unreacted lauric acid) complicate purity analysis. High-performance liquid chromatography (HPLC) with UV detection at 210 nm or gas chromatography (GC) with flame ionization detection (FID) are recommended. Calibration against certified reference materials ensures accuracy. For trace impurities, liquid chromatography-mass spectrometry (LC-MS) provides higher sensitivity .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound's environmental persistence?

- Methodological Answer : While some SDS documents state insufficient ecotoxicity data, biodegradation studies using OECD 301B (Ready Biodegradability) protocols can clarify its persistence. Soil mobility assays (e.g., column leaching tests) and bioaccumulation factors (BCF) derived from octanol-water partition coefficients (log P ≈ 5.2) should be prioritized. Cross-validation with computational models (e.g., EPI Suite) is advised .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.